3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine
Description
This compound features a pyrrolidine core substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group and at the 1-position with a sulfonyl moiety linked to a 3,4-dihydro-2H-benzo[b][1,4]dioxepin ring. The sulfonamide group enhances solubility and serves as a hydrogen-bond acceptor, while the fused dioxepin ring introduces conformational rigidity .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c22-28(23,16-3-5-17-20(11-16)25-9-1-8-24-17)21-7-6-15(12-21)14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11,15H,1,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPLFDTXAZFHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring connected to a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxepin. The unique arrangement of these functional groups is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Activity
A study investigated the anticancer effects of similar benzo[d][1,3]dioxole derivatives using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results indicated notable cytotoxicity with IC50 values significantly lower than those of standard treatments like doxorubicin:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | HepG2 | 2.38 |
| Compound A | HCT116 | 1.54 |
| Compound A | MCF-7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF-7 | 4.56 |
These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially involving the inhibition of EGFR signaling pathways .
The proposed mechanism of action for the anticancer activity includes:
- EGFR Inhibition : Inhibition of epidermal growth factor receptor (EGFR) pathways has been linked to reduced tumor proliferation.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicates that compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Studies show alterations in cell cycle progression, leading to increased cell death in treated cells.
Pharmacological Evaluation
In addition to anticancer properties, the compound's potential as an antibacterial agent has been explored. Research indicates that derivatives exhibit varying degrees of antibacterial activity against common pathogens.
Table: Antibacterial Activity
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound B | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
This suggests that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their differentiating features are outlined below:
Key Observations :
- The target compound’s pyrrolidine core distinguishes it from dihydropyridine (B9) and pyridine-based analogs (e.g., compounds) .
- Unlike carboxylate/nitro-substituted pyrrolidines (III-59h), the target’s sulfonyl-dioxepin moiety provides a unique steric and electronic profile .
- Methoxy groups in analogs (e.g., 7l) may reduce metabolic stability compared to the target’s methylenedioxy group .
Insights :
- The target’s synthesis likely involves sulfonylation (e.g., TsCl/NaH as in ) to introduce the dioxepin-sulfonyl group .
- Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) are common for attaching aryl/alkynyl groups in analogs .
- Yields for pyrrolidine derivatives (e.g., III-59h) are notably higher (96%) compared to pyrrolopyridines (41–50%) .
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolidine core in this compound?
The pyrrolidine core is typically synthesized via multistep organic reactions involving:
- Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, as seen in analogous pyrrolidine derivatives using Pd(PPh₃)₄ catalysts and arylboronic acids under reflux conditions (toluene/ethanol, 105°C) .
- Nucleophilic substitution for sulfonamide group installation, such as reacting pyrrolidine intermediates with sulfonyl chlorides (e.g., TsCl) in THF at 0°C to room temperature .
- Flash chromatography (e.g., CH₂Cl₂ eluent) for purification, achieving yields of ~41% in structurally related compounds .
Basic: How is the benzo[d][1,3]dioxol-5-yl moiety incorporated into the molecule?
The benzo[d][1,3]dioxole group is introduced via boronic acid cross-coupling reactions. For example:
- A 3-bromo-pyrrolidine intermediate reacts with 2,4-dimethoxybenzeneboronic acid under Pd-catalyzed Suzuki conditions, followed by deprotection or functionalization steps to install the dioxolane ring .
- Optimized reaction conditions include a 3:1 toluene/ethanol solvent system, 2M K₂CO₃ base, and precise stoichiometric control to minimize side products .
Advanced: How to design structure-activity relationship (SAR) studies for this compound's biological activity?
SAR studies require:
- Systematic substitution of the pyrrolidine, dioxolane, and dioxepin moieties. For example:
- Computational docking to predict interactions with target proteins (e.g., kinases, neurotransmitter receptors) using quantum chemical calculations .
- In vivo/in vitro bioassays (e.g., anticonvulsant or kinase inhibition tests) to correlate structural changes with activity .
Advanced: How to address contradictory bioactivity data between in vitro and in vivo studies?
Contradictions may arise from:
- Purity issues : Validate compound integrity via HPLC and mass spectrometry, as impurities ≥5% can skew results .
- Metabolic instability : Use isotope labeling (e.g., ¹⁴C) to track metabolic pathways and identify degradation products .
- Assay variability : Standardize protocols (e.g., receptor-binding assays vs. whole-animal models) and cross-validate with structurally related compounds (e.g., benzodiazepine analogs) .
Advanced: What computational methods optimize reaction conditions for scaling synthesis?
- Reaction path searching : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy-efficient pathways .
- Machine learning : Train algorithms on existing reaction data (e.g., Pd-catalyzed couplings) to predict optimal solvents, temperatures, and catalysts .
- Virtual screening : Simulate alternative synthetic routes (e.g., replacing toxic solvents with greener alternatives) before lab testing .
Advanced: How to resolve spectral contradictions in NMR characterization?
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in crowded regions (e.g., dioxolane/dioxepin protons) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the pyrrolidine ring .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbon environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
